![molecular formula C18H22O2 B12594907 4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
4-[4-(Benzyloxy)butyl]anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)butyl]anisole is an organic compound that features a benzyl ether and an anisole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)butyl]anisole typically involves the Williamson ether synthesis, which is a well-known method for forming ethers. In this reaction, an alkoxide ion reacts with a primary alkyl halide via an S_N2 mechanism . The preparation of this compound can be achieved by reacting 4-(benzyloxy)butanol with anisole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Benzyloxy)butyl]anisole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the methoxy group on the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid.
Reduction: Hydrogenation can produce cyclohexane derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)butyl]anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(Benzyloxy)butyl]anisole involves its interaction with molecular targets through its ether and aromatic functionalities. The compound can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, such as drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxyanisole (BHA): An antioxidant used in food preservation.
Anisole: A simpler ether with a methoxy group attached to a benzene ring.
Uniqueness
4-[4-(Benzyloxy)butyl]anisole is unique due to its combination of a benzyloxy group and an anisole moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C18H22O2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-methoxy-4-(4-phenylmethoxybutyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-16(11-13-18)7-5-6-14-20-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
InChI-Schlüssel |
KVUDEAAYHBYWKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
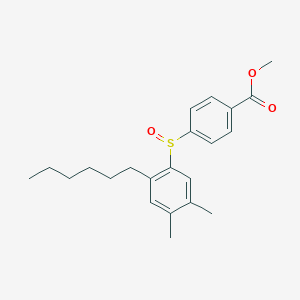
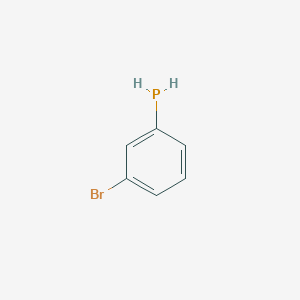
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)

![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
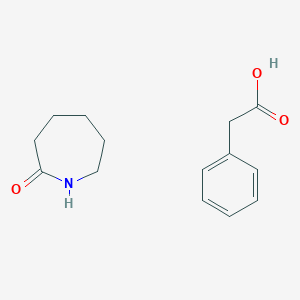
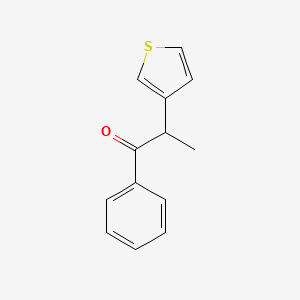
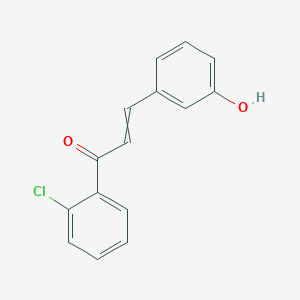
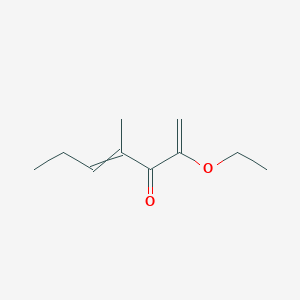
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)

